1-(4-Bromobutyl)-2-ethenylbenzene
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Overview
Description
1-(4-Bromobutyl)-2-ethenylbenzene is an organic compound characterized by a benzene ring substituted with a 4-bromobutyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-2-ethenylbenzene can be synthesized through a multi-step process. One common method involves the bromination of butylbenzene to introduce the bromine atom at the desired position. This is followed by a Heck reaction to introduce the ethenyl group. The reaction conditions typically involve the use of palladium catalysts and bases such as triethylamine under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutyl)-2-ethenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: m-Chloroperbenzoic acid or osmium tetroxide in the presence of co-oxidants.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed:
Substitution: Formation of 1-(4-substituted butyl)-2-ethenylbenzene derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 1-(4-bromobutyl)-2-ethylbenzene.
Scientific Research Applications
1-(4-Bromobutyl)-2-ethenylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a building block in drug design and synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Bromobutyl)-2-ethenylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through an SN2 mechanism. In oxidation reactions, the ethenyl group is converted to an epoxide or diol via electrophilic addition .
Molecular Targets and Pathways:
Substitution Reactions: Target the bromine atom for nucleophilic attack.
Oxidation Reactions: Target the double bond for electrophilic addition.
Comparison with Similar Compounds
1-(4-Bromobutyl)-2-ethenylbenzene can be compared with other similar compounds such as:
1-(4-Bromobutyl)-benzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
1-(4-Bromobutyl)-2-methylbenzene: Contains a methyl group instead of an ethenyl group, affecting its reactivity and applications.
Uniqueness: The presence of both a bromobutyl and an ethenyl group in this compound provides unique reactivity and versatility in organic synthesis, making it a valuable compound for various applications .
Properties
CAS No. |
83729-54-8 |
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Molecular Formula |
C12H15Br |
Molecular Weight |
239.15 g/mol |
IUPAC Name |
1-(4-bromobutyl)-2-ethenylbenzene |
InChI |
InChI=1S/C12H15Br/c1-2-11-7-3-4-8-12(11)9-5-6-10-13/h2-4,7-8H,1,5-6,9-10H2 |
InChI Key |
CCRVLYVLOUAXNZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CCCCBr |
Origin of Product |
United States |
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